molecular formula C10H10N2O3S2 B14176808 5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole CAS No. 922504-52-7

5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole

Cat. No.: B14176808
CAS No.: 922504-52-7
M. Wt: 270.3 g/mol
InChI Key: NIZDZCMWELPUMM-UHFFFAOYSA-N
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Description

5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenoxyethanesulfonyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of 2-phenoxyethanesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent, such as ethanol or methanol, to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: A related compound with similar structural features but different functional groups.

    Phenoxyacetic acid: Another compound with a phenoxy group but different chemical properties and applications.

Uniqueness

5-(2-Phenoxyethanesulfonyl)-1,2,4-thiadiazole is unique due to the presence of both the phenoxyethanesulfonyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

922504-52-7

Molecular Formula

C10H10N2O3S2

Molecular Weight

270.3 g/mol

IUPAC Name

5-(2-phenoxyethylsulfonyl)-1,2,4-thiadiazole

InChI

InChI=1S/C10H10N2O3S2/c13-17(14,10-11-8-12-16-10)7-6-15-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

NIZDZCMWELPUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)C2=NC=NS2

Origin of Product

United States

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